

# Introduction: The FGF19/FGFR4 Signaling Axis in Hepatocellular Carcinoma

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The Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC).[1][2][3] FGF19, a member of the endocrine FGF family, is the primary ligand for FGFR4.[1][4] In normal physiology, this axis plays a role in bile acid homeostasis and metabolism.[5][6] However, aberrant amplification and overexpression of FGF19 are observed in approximately 30% of HCC patients, leading to the constitutive activation of FGFR4 signaling.[7]

FGFR4 is a receptor tyrosine kinase that, upon binding to FGF19 in the presence of the coreceptor β-klotho, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1][4] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are pivotal in promoting cell proliferation, survival, and inhibiting apoptosis, thereby contributing to tumor growth and progression.[6][8] The dependency of certain HCC tumors on this signaling pathway makes FGFR4 an attractive therapeutic target. Selective inhibition of FGFR4 is a promising strategy that aims to provide a targeted therapy for patients with FGF19-driven HCC, potentially offering a better safety profile compared to pan-FGFR inhibitors by avoiding off-target effects like hyperphosphatemia, which is associated with FGFR1 inhibition.[5][7]

## Fisogatinib (BLU-554): A Selective FGFR4 Inhibitor

Fisogatinib (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor of FGFR4.[8] Its mechanism of action involves the irreversible covalent binding to a unique cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[5]



[7] This cysteine is not present in other FGFR family members (FGFR1, 2, and 3), which contributes to the high selectivity of Fisogatinib.[5] By covalently modifying Cys552, Fisogatinib effectively blocks the kinase activity of FGFR4, thereby inhibiting downstream signaling and suppressing the proliferation of cancer cells dependent on the FGF19/FGFR4 axis.

## **Quantitative Data for Fisogatinib (BLU-554)**

The following tables summarize the key quantitative data for Fisogatinib, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of Fisogatinib (BLU-554)

Assay Type	Target	IC50 (nM)	Reference
Biochemical Assay	FGFR4	5	[8]
Biochemical Assay	FGFR1	624 - 2203	[8]
Biochemical Assay	FGFR2	624 - 2203	[8]
Biochemical Assay	FGFR3	624 - 2203	[8]
Cellular Assay (HCC cell lines with FGF19 amplification)	FGFR4 Autophosphorylation	< 50	[7]

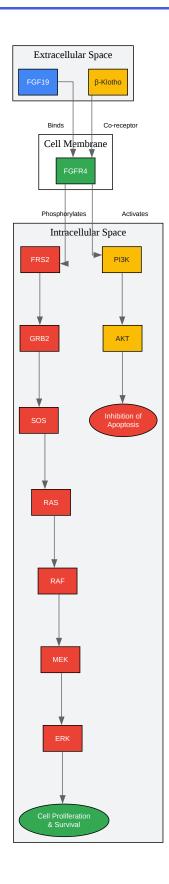
Table 2: Kinome Selectivity of Fisogatinib (BLU-554)

Parameter	Value	Reference
Selectivity over other RTKs	> 800-fold	[7]

## **Signaling Pathways and Experimental Workflows**

Visualizing the FGF19/FGFR4 signaling pathway and the experimental workflows used to characterize inhibitors like Fisogatinib is crucial for understanding their mechanism and development.

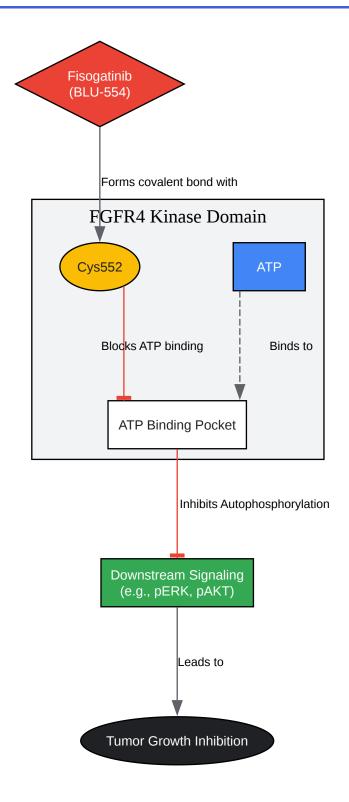




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Caption: FGF19/FGFR4 signaling cascade.

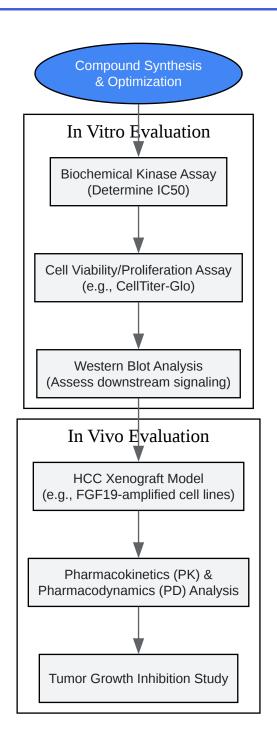




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Caption: Mechanism of action of Fisogatinib.





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Caption: Drug discovery and evaluation workflow.

## **Detailed Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of FGFR4



inhibitors.

## **Biochemical FGFR4 Kinase Assay (ADP-Glo™ Format)**

This assay quantifies the kinase activity of purified FGFR4 by measuring the amount of ADP produced in the kinase reaction.

#### Materials:

- Recombinant human FGFR4 enzyme
- Poly(Glu,Tyr) 4:1 substrate
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50μM DTT)
- Fisogatinib (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white assay plates
- Plate-reading luminometer

#### Procedure:

- Prepare serial dilutions of Fisogatinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- In a 96-well plate, add the test compound dilutions.
- Add the FGFR4 enzyme and substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
   Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

#### Materials:

- HCC cell line with FGF19 amplification (e.g., HuH-7)
- Complete cell culture medium
- Fisogatinib (or other test compounds)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- 96-well clear-bottom white assay plates
- Plate-reading luminometer

#### Procedure:

- Seed the HCC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Fisogatinib. Include a vehicle control (DMSO).



- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
- Add the CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Determine the EC50 values by plotting cell viability against the logarithm of the inhibitor concentration.

## In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

#### Materials:

- Immunocompromised mice (e.g., nude mice)
- HCC cell line with FGF19 amplification
- Matrigel
- Fisogatinib formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant the HCC cells mixed with Matrigel into the flanks of the mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.



- Administer Fisogatinib orally to the treatment group at a predetermined dose and schedule.
   The control group receives the vehicle.
- Measure the tumor volume using calipers at regular intervals throughout the study.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blotting for pFGFR4).
- Compare the tumor growth between the treated and control groups to determine the efficacy
  of the inhibitor.

## Conclusion

The FGF19/FGFR4 signaling axis is a validated and compelling target for a subset of hepatocellular carcinoma. The development of selective FGFR4 inhibitors, such as Fisogatinib (BLU-554), represents a significant advancement in targeted therapy for this patient population. The high selectivity of these inhibitors, achieved by targeting the unique Cys552 in the FGFR4 kinase domain, allows for potent on-target activity while minimizing off-target toxicities. The comprehensive in vitro and in vivo characterization, as outlined in the experimental protocols, is crucial for the successful development of these targeted agents. Continued research and clinical evaluation of selective FGFR4 inhibitors hold the promise of improving outcomes for patients with FGF19-driven HCC.

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